N-trifluoroacetyl-3-methylindole N-trifluoroacetyl-3-methylindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18911995
InChI: InChI=1S/C11H8F3NO/c1-7-6-15(10(16)11(12,13)14)9-5-3-2-4-8(7)9/h2-6H,1H3
SMILES:
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol

N-trifluoroacetyl-3-methylindole

CAS No.:

Cat. No.: VC18911995

Molecular Formula: C11H8F3NO

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

N-trifluoroacetyl-3-methylindole -

Specification

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
IUPAC Name 2,2,2-trifluoro-1-(3-methylindol-1-yl)ethanone
Standard InChI InChI=1S/C11H8F3NO/c1-7-6-15(10(16)11(12,13)14)9-5-3-2-4-8(7)9/h2-6H,1H3
Standard InChI Key PEJJIQKHDNSFNO-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C2=CC=CC=C12)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

N-Trifluoroacetyl-3-methylindole (systematic name: 2,2,2-trifluoro-1-(3-methyl-1H-indol-1-yl)ethanone) is characterized by a bicyclic indole framework with a methyl group at position 3 and a trifluoroacetyl group at the nitrogen atom. The trifluoroacetyl group significantly alters the electronic properties of the indole ring, enhancing electrophilicity at adjacent carbon centers and influencing reactivity in substitution and coupling reactions .

Molecular and Physicochemical Properties

While direct experimental data for N-trifluoroacetyl-3-methylindole is sparse, related compounds such as 1-methyl-3-(trifluoroacetyl)-1H-indole (CAS 318-54-7) offer a useful proxy. Key properties include:

PropertyValueSource Compound Reference
Molecular FormulaC₁₁H₈F₃NO
Molecular Weight227.18 g/mol
Density1.3 g/cm³
Boiling Point299.8°C at 760 mmHg
Flash Point135.1°C
LogP (Partition Coefficient)2.92

The elevated boiling point and density reflect the compound’s polarizable trifluoroacetyl group and aromatic indole system. The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Alternative Routes via Umpolung Strategies

Recent advances in indole functionalization, such as trifluoroacetic acid (TFA)-mediated umpolung, could be adapted for this compound. For example, TFA promotes electrophilic activation at the C3 position of 2-methylindole, enabling C(sp³)−H aminomethylation . While this method targets C3 substitution, modifying the protocol to prioritize N-acylation might offer a pathway to N-trifluoroacetyl-3-methylindole. Key considerations include:

  • Temperature Control: Reactions at 40–60°C minimize decomposition of acid-sensitive intermediates .

  • Precursor Selection: Aminal derivatives could serve as iminium ion precursors for tandem acylation-alkylation sequences .

CompoundKey Structural FeaturesReactivity Profile
3-MethylindoleMethyl at C3; no N-substituentElectrophilic at C2 and C5
N-Acetyl-3-methylindoleAcetyl at N; methyl at C3Moderate electrophilicity at C4/C6
5-TrifluoromethylindoleCF₃ at C5Enhanced electrophilicity at C4/C7
N-TrifluoroacetyltryptamineTrifluoroacetyl at N; tryptamine backboneNeuroactive potential due to amine tail

The trifluoroacetyl group in N-trifluoroacetyl-3-methylindole amplifies electrophilicity more profoundly than acetyl or alkyl substituents, enabling unique reactivity in cross-coupling and cycloaddition reactions .

Challenges and Future Directions

Current limitations in N-trifluoroacetyl-3-methylindole research include:

  • Synthetic Scalability: Multi-step purifications are often required to isolate the product from acylated byproducts .

  • Stability Studies: The trifluoroacetyl group’s susceptibility to hydrolysis under basic conditions necessitates careful handling .

Future work should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective acylation methods to access chiral indole derivatives.

  • Targeted Biological Screening: Evaluating inhibitory activity against oncology and neurodegenerative disease targets .

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